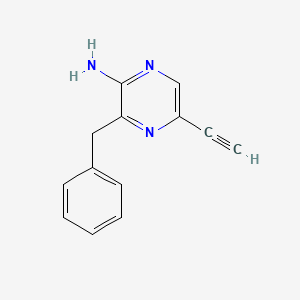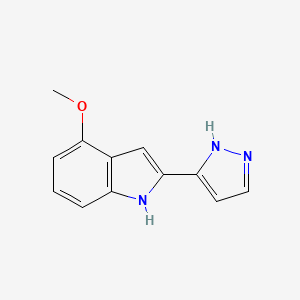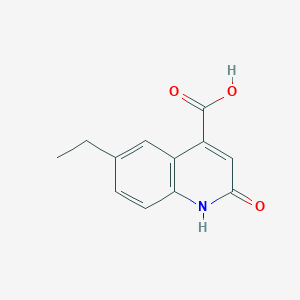
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable quinoline precursor.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methylation at the 1 and 2 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: Formation of the quinolin-4(1H)-one core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-4-one derivatives, while substitution reactions could introduce various functional groups at the fluorinated positions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
類似化合物との比較
Similar Compounds
6,8-Difluoroquinolin-4(1H)-one: Lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylquinolin-4(1H)-one: Lacks the fluorine atoms at the 6 and 8 positions.
Quinolin-4(1H)-one: The parent compound without any substitutions.
Uniqueness
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is unique due to the combination of fluorine and methyl groups, which can enhance its biological activity and stability compared to its analogs
特性
分子式 |
C11H9F2NO |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
6,8-difluoro-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3 |
InChIキー |
MKLZAPFRDVVVIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N1C)C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)



![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)


